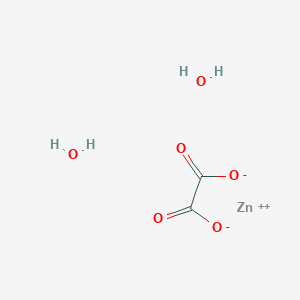

zinc;oxalate;dihydrate

Overview

Description

Zinc oxalate dihydrate: is a chemical compound with the formula ZnC₂O₄·2H₂O . It is a white crystalline solid that is relatively stable under normal conditions. This compound is often used in various industrial and laboratory applications due to its unique properties.

Mechanism of Action

Target of Action

Zinc Oxalate Dihydrate primarily targets the process of thermal decomposition . It is used as a precursor for the synthesis of Zinc Oxide (ZnO) nanoparticles . The compound’s primary role is to undergo thermal decomposition to produce ZnO, which is a material of interest due to its various properties such as optical, mechanical, electrical, magnetic, and catalytic behavior .

Mode of Action

Zinc Oxalate Dihydrate interacts with its target through a process of dehydration and decomposition . This process is studied using non-isothermal DSC technique in the N2 atmosphere at different heating rates . The theoretical investigation indicates that the compound decomposes to ZnO along with the evolution of CO2 and CO .

Biochemical Pathways

The biochemical pathway primarily affected by Zinc Oxalate Dihydrate is the thermal decomposition of metal oxalates . This pathway leads to the formation of homogenous oxide nanoparticles at low temperatures . The resultant ZnO nanoparticles have significant applications due to their diverse properties .

Pharmacokinetics

The pharmacokinetics of Zinc Oxalate Dihydrate primarily involves its transformation into ZnO through thermal decomposition . The kinetics of this process are studied using various isoconversional methods . .

Result of Action

The result of Zinc Oxalate Dihydrate’s action is the formation of ZnO nanoparticles . These nanoparticles are characterized by UV, TEM, SEM-EDAX, and XRD, and are found to be in the nanometer range . The ZnO nanoparticles have important optical, mechanical, electrical, magnetic, and catalytic behavior .

Action Environment

The action of Zinc Oxalate Dihydrate is influenced by environmental factors such as temperature and atmosphere . The dehydration and decomposition of the compound are studied in an N2 atmosphere at different heating rates . The presence of a citrate ligand also significantly affects the morphology of zinc oxalate particles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Zinc oxalate dihydrate can be synthesized through a precipitation method. This involves reacting a zinc salt, such as zinc sulfate or zinc nitrate, with oxalic acid in an aqueous solution. The reaction typically occurs at room temperature, and the resulting zinc oxalate dihydrate precipitates out of the solution. The precipitate is then filtered, washed, and dried to obtain the final product .

Industrial Production Methods: In industrial settings, zinc oxalate dihydrate is produced using similar precipitation methods but on a larger scale. The process involves controlled mixing of zinc salt solutions with oxalic acid under specific conditions to ensure high purity and yield. The product is then subjected to drying and purification processes to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: Zinc oxalate dihydrate undergoes several types of chemical reactions, including thermal decomposition, reduction, and complexation.

Common Reagents and Conditions:

Thermal Decomposition: When heated, zinc oxalate dihydrate decomposes to form zinc oxide (ZnO), carbon dioxide (CO₂), and carbon monoxide (CO).

Reduction: Zinc oxalate dihydrate can be reduced using hydrogen gas to produce metallic zinc and oxalic acid.

Complexation: It can form complexes with various ligands, such as citrate, which can influence its solubility and reactivity.

Major Products Formed:

Thermal Decomposition: Zinc oxide (ZnO), carbon dioxide (CO₂), and carbon monoxide (CO).

Reduction: Metallic zinc and oxalic acid.

Complexation: Various zinc-ligand complexes depending on the ligands used.

Scientific Research Applications

Chemistry: Zinc oxalate dihydrate is used as a precursor for the synthesis of zinc oxide nanoparticles, which have applications in catalysis, sensors, and electronic devices .

Biology: In biological research, zinc oxalate dihydrate is used to study the effects of zinc ions on biological systems, including enzyme activity and cellular processes .

Medicine: Zinc oxide, derived from zinc oxalate dihydrate, is used in medical applications such as wound healing, sunscreen formulations, and as an antimicrobial agent .

Industry: In the industrial sector, zinc oxalate dihydrate is used in the production of zinc oxide, which is a key ingredient in rubber manufacturing, ceramics, and glass production .

Comparison with Similar Compounds

- Calcium oxalate dihydrate (CaC₂O₄·2H₂O)

- Magnesium oxalate dihydrate (MgC₂O₄·2H₂O)

- Iron(II) oxalate dihydrate (FeC₂O₄·2H₂O)

Comparison: Zinc oxalate dihydrate is unique due to its ability to decompose into zinc oxide, which has significant industrial and medical applications. In contrast, calcium oxalate dihydrate is primarily known for its role in kidney stone formation, and magnesium oxalate dihydrate is used in flame retardants. Iron(II) oxalate dihydrate is used in photographic development and as a precursor for iron oxide nanoparticles .

Biological Activity

Zinc oxalate dihydrate (ZnCO·2HO) is a compound formed from zinc and oxalic acid, notable for its diverse biological activities. This article delves into its biological significance, focusing on its interactions with microorganisms, potential therapeutic applications, and implications in environmental science.

Chemical Structure

Zinc oxalate dihydrate is characterized by its orthorhombic crystal structure, as confirmed through X-ray diffraction (XRD) analysis. The lattice parameters are approximately , , and .

Synthesis Methods

The synthesis of zinc oxalate dihydrate typically involves the precipitation method, where zinc sulfate reacts with sodium oxalate under controlled conditions. The molar ratio of reactants is crucial for optimal crystallization .

Interaction with Microorganisms

Research has shown that zinc oxalate dihydrate can be produced through the metabolic processes of fungi such as Aspergillus niger. This organism enhances the bioavailability of zinc by transforming zinc oxide nanoparticles (ZnO NPs) into zinc oxalate through the secretion of organic acids, particularly oxalic acid .

Case Study: Aspergillus niger

- Experimental Setup : In a study examining the interaction between A. niger and ZnO NPs, the fungus was found to significantly alter the stability of ZnO due to environmental acidification.

- Results : Approximately 8.6% of ZnO was transformed into zinc oxalate dihydrate after five days of incubation . The study highlighted the role of fungal metabolites in facilitating this transformation.

Therapeutic Applications

Zinc oxalate dihydrate has been explored for its potential therapeutic effects, particularly in dermatological applications. It has been noted for its efficacy in treating skin conditions such as acne, eczema, and psoriasis by exhibiting anti-inflammatory properties and promoting skin healing .

Environmental Implications

Zinc oxalate's formation in soil systems plays a significant role in biogeochemical cycles. The compound can influence the mobility and availability of zinc in various ecosystems, impacting plant growth and microbial activity .

Table: Summary of Biological Activities of Zinc Oxalate Dihydrate

Case Studies on Therapeutic Use

One notable study investigated the application of zinc oxalate in treating chronic skin conditions. Patients reported significant improvements in symptoms after topical application over a specified duration. The compound's ability to reduce inflammation and promote healing was emphasized.

Properties

IUPAC Name |

zinc;oxalate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O4.2H2O.Zn/c3-1(4)2(5)6;;;/h(H,3,4)(H,5,6);2*1H2;/q;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCKIDCVWRJUPFY-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].O.O.[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4O6Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dihydrate: White solid; [Hawley] | |

| Record name | Zinc oxalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8754 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

547-68-2, 4255-07-6 | |

| Record name | Zinc oxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.123 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Zinc(II) oxalate dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.